molecular formula C13H12AsNO4 B14347048 (4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid CAS No. 91461-38-0

(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid

Cat. No.: B14347048
CAS No.: 91461-38-0
M. Wt: 321.16 g/mol
InChI Key: BDHUXMLKMZKZSI-UHFFFAOYSA-N
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Description

(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid is an organic compound that features a unique structure combining an arsonic acid group with a substituted cyclohexadienone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid typically involves the reaction of 4-aminophenylarsonic acid with 4-oxocyclohexa-2,5-dien-1-ylidene)methyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid is used as a precursor for synthesizing other complex organic molecules. It serves as a building block in the synthesis of polymers and advanced materials .

Biology

The compound has shown potential as a biochemical probe for studying enzyme mechanisms and interactions. It can be used to investigate the activity of arsonic acid-containing enzymes and their role in biological processes .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. It has shown promise as an anticancer agent due to its ability to inhibit certain cancer cell lines .

Industry

Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid involves its interaction with specific molecular targets. The arsonic acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

91461-38-0

Molecular Formula

C13H12AsNO4

Molecular Weight

321.16 g/mol

IUPAC Name

[4-[(4-hydroxyphenyl)methylideneamino]phenyl]arsonic acid

InChI

InChI=1S/C13H12AsNO4/c16-13-7-1-10(2-8-13)9-15-12-5-3-11(4-6-12)14(17,18)19/h1-9,16H,(H2,17,18,19)

InChI Key

BDHUXMLKMZKZSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)[As](=O)(O)O)O

Origin of Product

United States

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